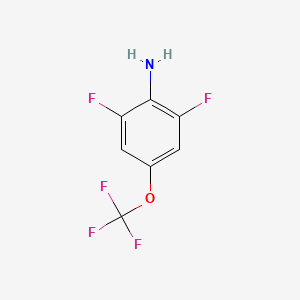

2,6-Difluoro-4-(trifluoromethoxy)aniline

Description

2,6-Difluoro-4-(trifluoromethoxy)aniline is a fluorinated aniline derivative featuring two fluorine atoms at the 2- and 6-positions and a trifluoromethoxy group (-OCF₃) at the para position. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis due to its electron-withdrawing substituents, which enhance reactivity and stability.

Properties

IUPAC Name |

2,6-difluoro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDRAFJZQMKSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)aniline typically involves the following steps:

Nitration: The starting material, 2,6-difluoroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Products include various substituted anilines.

Oxidation: Products include nitroso and nitro derivatives.

Reduction: Products include reduced aniline derivatives.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethoxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly in the design of enzyme inhibitors.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The trifluoromethoxy group enhances its binding affinity and specificity towards certain enzymes, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Halogen-Substituted Analogs

2,6-Dibromo-4-(trifluoromethoxy)aniline

- Structure : Bromine replaces fluorine at the 2- and 6-positions.

- Properties: Melting point = 70–74°C; molecular weight = 373.93 g/mol (C₇H₄Br₂F₃NO) .

- Applications : Used to synthesize pyridylpyrazole acid derivatives with potent fungicidal activity against Rhizoctonia solani. A derivative (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methoxy-4-(trifluoromethyl)thiazole-5-carboxamide) showed efficacy comparable to Thifluzamide, a commercial fungicide .

2,6-Dibromo-4-(difluoromethoxy)aniline

- Structure : Difluoromethoxy (-OCHF₂) replaces trifluoromethoxy.

- Properties: Molecular formula = C₇H₅Br₂F₂NO; molecular weight = 347.93 g/mol .

- Key Difference : Reduced fluorine content in the methoxy group lowers electron-withdrawing effects, likely decreasing reactivity in electrophilic substitution reactions.

2,6-Dichloro-4-trifluoromethylaniline

- Structure : Chlorine replaces fluorine, and -CF₃ replaces -OCF₃.

- Properties: EC No. = 607-349-3; stronger electron-withdrawing -CF₃ group increases acidity (pKa ~1–2) compared to -OCF₃ (pKa ~3–4) .

- Applications : Used in herbicides and dyes.

Substituent Position Isomers

3-Bromo-5-(trifluoromethoxy)aniline

- Structure : Trifluoromethoxy at meta position.

- Key Difference: Meta substitution alters electronic distribution, reducing resonance stabilization of the amino group. This impacts reactivity in coupling reactions (e.g., Suzuki-Miyaura) .

2,4-Difluoro-5-(trifluoromethoxy)aniline

- Structure : Fluorine at 2- and 4-positions; similarity score = 0.97 vs. target compound.

- Key Difference : Altered substitution pattern affects steric interactions in binding to biological targets (e.g., enzyme active sites) .

Functional Group Variants

2,6-Difluoro-4-(methylsulfonyl)aniline

- Structure : Methylsulfonyl (-SO₂CH₃) replaces -OCF₃.

- Properties : Molecular weight = 207.2 g/mol; CAS 1147557-74-1 .

- Key Difference : The sulfonyl group is a stronger electron-withdrawing group, enhancing acidity (pKa ~0.5) and oxidative stability. Used in pharmaceutical intermediates.

4-(Trifluoromethoxy)aniline

Biological Activity

2,6-Difluoro-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 201.1 g/mol

The presence of trifluoromethoxy and difluoro substitutions enhances the lipophilicity and metabolic stability of the compound, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interactions : Similar compounds have shown interactions with various biomolecules, including enzymes and receptors. The electron-withdrawing nature of fluorine enhances binding affinity through hydrogen and halogen bonding interactions .

- Biochemical Pathways : It is suggested that this compound may influence biochemical pathways related to carbon-carbon bond formation due to its involvement in Suzuki-Miyaura coupling reactions.

- Pharmacokinetics : The fluorinated structure affects the pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The heavier molecular weight and lipophilicity may lead to accumulation in specific tissues.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that fluorinated anilines can inhibit the growth of breast cancer cells (MCF-7), suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Fluorinated compounds often demonstrate anti-inflammatory properties. In vitro studies have reported that certain derivatives exhibit moderate inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing moderate inhibitory activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.